Methyl 3-ethoxy-5-ethynylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-ethoxy-5-ethynylbenzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of an ethoxy group at the third position and an ethynyl group at the fifth position on the benzene ring, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-ethoxy-5-ethynylbenzoate typically involves the following steps:
Esterification: The starting material, 3-ethoxybenzoic acid, undergoes esterification with methanol in the presence of an acid catalyst to form methyl 3-ethoxybenzoate.
Ethynylation: The methyl 3-ethoxybenzoate is then subjected to a Sonogashira coupling reaction with an ethynylating agent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent like tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-ethoxy-5-ethynylbenzoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an appropriate solvent.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new functionalized benzoates.
Scientific Research Applications
Methyl 3-ethoxy-5-ethynylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-ethoxy-5-ethynylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Methyl 3-ethoxy-5-ethynylbenzoate can be compared with other similar compounds, such as:
Methyl 3-ethoxybenzoate: Lacks the ethynyl group, resulting in different reactivity and applications.
Methyl 3-ethynylbenzoate: Lacks the ethoxy group, leading to variations in chemical behavior and biological activity.
Ethyl 3-ethoxy-5-ethynylbenzoate: Has an ethyl ester instead of a methyl ester, affecting its physical and chemical properties.
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 3-ethoxy-5-ethynylbenzoate |
InChI |
InChI=1S/C12H12O3/c1-4-9-6-10(12(13)14-3)8-11(7-9)15-5-2/h1,6-8H,5H2,2-3H3 |
InChI Key |
WBESTLWUBFUXAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)OC)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.